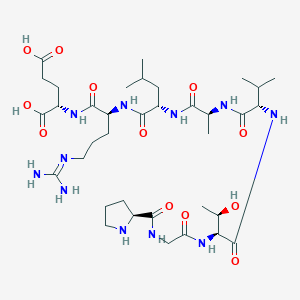
(4-Cyanophenyl)(4-fluorophenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyanophenyl)(4-fluorophenyl)borinic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of both a cyanophenyl and a fluorophenyl group attached to a borinic acid moiety. The combination of these functional groups imparts distinct chemical reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanophenyl)(4-fluorophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acid derivatives to couple aryl halides with boronic acids. The general reaction conditions include:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically conducted at elevated temperatures (80-100°C)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (4-Cyanophenyl)(4-fluorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of boronic acid derivatives.
Reduction: Conversion to aminophenyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
(4-Cyanophenyl)(4-fluorophenyl)borinic acid finds applications in various fields of scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (4-Cyanophenyl)(4-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The borinic acid moiety can form stable complexes with transition metals, facilitating catalytic processes. The cyanophenyl and fluorophenyl groups contribute to the compound’s reactivity and specificity in targeting molecular pathways.
Molecular Targets and Pathways:
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Biological Interactions: Potential to interact with biological macromolecules, influencing cellular processes and pathways.
類似化合物との比較
(4-Fluorophenyl)boronic acid: Shares the fluorophenyl group but lacks the cyanophenyl group, resulting in different reactivity and applications.
(4-Cyanophenyl)boronic acid: Contains the cyanophenyl group but lacks the fluorophenyl group, leading to distinct chemical properties.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluorophenyl or cyanophenyl group, affecting its reactivity and use in different reactions.
Uniqueness: (4-Cyanophenyl)(4-fluorophenyl)borinic acid is unique due to the combination of cyanophenyl and fluorophenyl groups, which impart distinct reactivity and versatility in various applications. This dual functionality makes it a valuable compound in both research and industrial settings.
特性
CAS番号 |
872495-61-9 |
|---|---|
分子式 |
C13H9BFNO |
分子量 |
225.03 g/mol |
IUPAC名 |
(4-cyanophenyl)-(4-fluorophenyl)borinic acid |
InChI |
InChI=1S/C13H9BFNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8,17H |
InChIキー |
JQGFTINPQVTSSL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C#N)(C2=CC=C(C=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




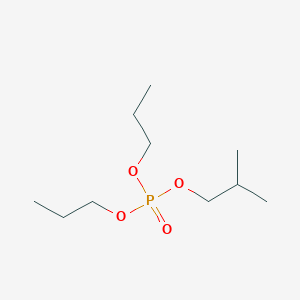
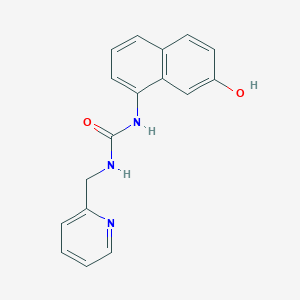
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
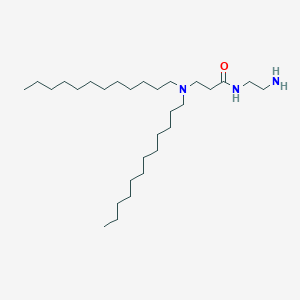
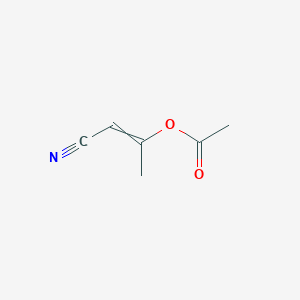
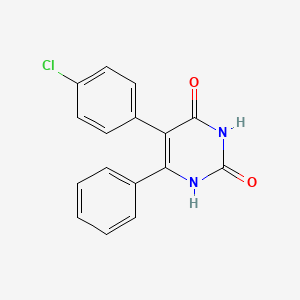
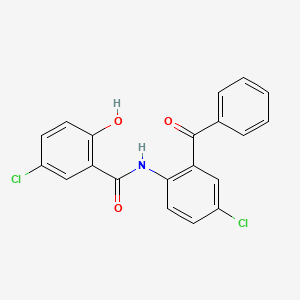
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B12594694.png)
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
